2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14(2)21(26)24-10-9-16-5-8-19(12-17(16)13-24)23-20(25)11-15-3-6-18(22)7-4-15/h3-8,12,14H,9-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBIIFOSGXDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 2-(4-chlorophenyl)acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with acetamide under basic conditions.
Preparation of 2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline: This intermediate can be synthesized by the reaction of 2-methylpropanoyl chloride with tetrahydroisoquinoline in the presence of a base.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Tetrahydroisoquinoline Derivatives
describes substituted tetrahydroisoquinolines with varying alkoxy and aryloxy groups (e.g., pyridinylmethoxy, phenoxybutoxy) at position 5. Key differences include:
- Synthetic Yield: Compound 24 (4-phenoxybutoxy substitution) achieved an 82% yield, suggesting sterically bulky groups may improve reaction efficiency compared to the pyridinylmethoxy analogs (47–61% yields) .
- Biological Implications : The orexin receptor antagonism in these compounds depends on substituent bulk and polarity. The target compound’s 4-chlorophenylacetamide group may enhance receptor affinity due to chlorine’s electron-withdrawing effects, analogous to dichlorophenyl derivatives in .
Chlorophenyl vs. Dichlorophenyl Acetamide Derivatives
reports 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , highlighting:
- Crystal Packing: The dichlorophenyl analog forms N–H···O hydrogen-bonded dimers, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°.
- Steric and Electronic Effects: The 3,4-dichloro substitution increases steric hindrance and electron-withdrawing effects compared to the mono-chlorophenyl group in the target compound. This could reduce solubility but improve binding to hydrophobic receptor pockets .
Halogen-Substituted Acetamides
describes 2-Chloro-N-(4-fluorophenyl)acetamide , emphasizing:
- Synthetic Utility: Fluorophenyl derivatives serve as intermediates for quinoline and piperazinedione synthesis. The target compound’s 4-chlorophenyl group may offer similar versatility but with altered reactivity due to chlorine’s lower electronegativity compared to fluorine .
- Hydrogen Bonding : Unlike the fluorophenyl analog’s intramolecular C–H···O interaction, the target compound’s amide group likely participates in intermolecular N–H···O bonds, influencing crystallinity and stability .
Biological Activity
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a chlorophenyl group and a tetrahydroisoquinoline moiety. Its molecular formula is , and it possesses distinct chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN2O2 |
| Molecular Weight | 374.87 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
| SMILES | CC(C)C(N(CCC1)c(cc2)c1cc2NC(Cc(cc1)ccc1Cl)=O)=O |
The biological activity of 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate the activity of various receptors or enzymes, leading to diverse pharmacological effects.
Potential Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurological functions.
Antinociceptive and Anti-inflammatory Effects
Research indicates that this compound exhibits significant antinociceptive (pain-relieving) and anti-inflammatory properties. In experimental models, it has shown efficacy in reducing pain responses comparable to established analgesics.
Antimicrobial Activity
Preliminary studies suggest that 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide possesses antimicrobial properties. It has demonstrated moderate activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide. For example:
- Study on Acetylcholinesterase Inhibition : A study evaluated the inhibitory effect of various derivatives on AChE. Compounds with structural similarities showed significant inhibition rates (IC50 values ranging from 1 µM to 6 µM), indicating potential for treating neurodegenerative diseases .
- Antimicrobial Screening : A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the molecular structure could enhance antibacterial effectiveness .
Comparative Analysis
When compared with similar compounds such as 4-chlorobenzamide and tetrahydroisoquinoline derivatives , 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide exhibits enhanced biological activities due to its unique structural features.
| Compound Name | Antinociceptive Activity | Antimicrobial Activity |
|---|---|---|
| 2-(4-chlorophenyl)-N-[...]-acetamide | High | Moderate |
| 4-chlorobenzamide | Moderate | Low |
| Tetrahydroisoquinoline derivative | Low | Moderate |
Q & A
Q. What are the critical steps in synthesizing 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Key steps include:
- Coupling of the chlorophenylacetamide moiety with the tetrahydroisoquinoline precursor under anhydrous conditions (e.g., using DCC or EDC as coupling agents).
- Introduction of the 2-methylpropanoyl group via nucleophilic acyl substitution, requiring precise temperature control (0–5°C) to minimize side reactions.
- Purity optimization through techniques like column chromatography and recrystallization, monitored by TLC (Rf value tracking) and HPLC (≥95% purity threshold) .
- Solvent selection (e.g., dichloromethane or DMF) and catalyst choice (e.g., triethylamine for acid scavenging) are critical for yield improvement .
Q. Which analytical techniques are most effective for confirming structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate regiochemistry (e.g., distinguishing isoquinoline substitution patterns) and confirm the absence of unreacted intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy, particularly for distinguishing positional isomers .
- Infrared Spectroscopy (IR) : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-Cl ~750 cm⁻¹) .
- HPLC with UV/Vis detection : Quantifies purity and detects trace impurities (<0.5% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize binding affinity with neurological targets (e.g., dopamine receptors) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess blood-brain barrier penetration, leveraging software like GROMACS .
- QSAR Modeling : Correlate substituent effects (e.g., halogen placement) with biological activity using datasets from analogs (e.g., IC₅₀ values against kinase targets) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for GPCR activity) .
- Control Standardization : Include reference compounds (e.g., clozapine for neuropharmacological assays) to normalize inter-lab variability .
- Metabolic Stability Testing : Address discrepancies between in vitro (e.g., liver microsomes) and in vivo (rodent pharmacokinetics) data by assessing cytochrome P450 interactions .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Co-Crystallization : Use fragment-based approaches with co-formers (e.g., carboxylic acids) to stabilize polymorphic forms .
- Solvent Screening : Employ high-throughput vapor diffusion trials with mixed solvents (e.g., DMSO/water) to optimize crystal lattice packing .
- Low-Temperature Data Collection : Reduce thermal motion artifacts by cooling crystals to 100 K, enhancing diffraction resolution (<1.8 Å) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in neurological disorders?
- Methodological Answer :
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates, followed by LC-MS/MS identification .
- Knockdown/Overexpression Models : Apply CRISPR/Cas9-edited neuronal cell lines to validate target involvement (e.g., dopamine transporter modulation) .
- In Vivo Electrophysiology : Measure changes in neuronal firing rates in rodent models (e.g., prefrontal cortex) post-administration .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, high δP values explain improved solubility in DMSO vs. hexane .
- pH-Dependent Studies : Assess ionization states (pKa determination via potentiometry) to optimize solubility for in vivo dosing (e.g., pH 7.4 buffer for intravenous formulations) .
Q. What experimental approaches clarify inconsistent cytotoxicity results across cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. HEK293 cells) using RNA sequencing .
- Redox Activity Testing : Rule out false-positive cytotoxicity via ROS scavenger co-treatment (e.g., N-acetylcysteine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
